molecular formula C23H39NO2 B1662689 N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

Cat. No.: B1662689
M. Wt: 361.6 g/mol
InChI Key: HTNMZCWZEMNFCR-AQNSPSBUSA-N
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Description

N-(2-Methyl-2S-hydroxy-ethyl)arachidonoylamide (referred to as NMEA) is a naturally occurring endocannabinoid structurally related to anandamide (AEA) . It belongs to the N-acylethanolamine (NAE) family and shares a common arachidonic acid backbone but differs in its polar head group, which features a 2-methyl-2S-hydroxyethyl moiety. NMEA has been implicated in modulating physiological processes such as inflammation and pain through interactions with cannabinoid receptors (CB1/CB2) and metabolic enzymes .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMZCWZEMNFCR-AQNSPSBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arachidonic Acid Activation and Amide Bond Formation

The primary chemical route involves reacting arachidonic acid with (2S)-2-methyl-2-hydroxyethylamine under controlled conditions. Arachidonic acid’s carboxylic acid group is typically activated using carbodiimides (e.g., EDC or DCC) or acyl chlorides to facilitate nucleophilic attack by the amine. For example:

  • Activation Step : Arachidonic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is highly reactive but moisture-sensitive.
  • Amidation : The acyl chloride is reacted with (2S)-2-methyl-2-hydroxyethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Workup : The crude product is extracted using ethyl acetate, washed with brine, and dried over sodium sulfate.

Key Data :

  • Yield : 60–75% (crude), improving to 85% after purification.
  • Purity : ≥98% achieved via silica gel chromatography using ethanol/hexane gradients.

Solvent and Temperature Optimization

Patent literature emphasizes the critical role of solvent choice and temperature control. For analogous amides, chlorobenzene is preferred for high-temperature reactions (reflux at 100°C) due to its high boiling point and inertness. Filtration at 90–95°C reduces impurities, as demonstrated in scaled-up batches yielding 67% pure product.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Chemoselective Amidation

Candida antarctica lipase B (CAL B) enables a solvent-free, one-pot synthesis by catalyzing the aminolysis of fatty acid esters with alkanolamines. For N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide:

  • Esterification : Arachidonic acid is first esterified with ethanol using CAL B at 55°C.
  • Aminolysis : The ester reacts with (2S)-2-methyl-2-hydroxyethylamine at 55°C for 48 hours.

Advantages :

  • Chemoselectivity : Exclusive N-acylation without O-acylation byproducts.
  • Yield : 89% for analogous linolenoylamide derivatives.

Substrate Engineering

Branching in the alkanolamine (e.g., 2-methyl substitution) reduces enzymatic efficiency due to steric hindrance, lowering yields to 60–70% compared to linear analogs.

Coupling Reagent-Assisted Synthesis

HATU-Mediated Amide Coupling

Modern peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve reaction efficiency under mild conditions:

  • Reaction Setup : Arachidonic acid (1 equiv), (2S)-2-methyl-2-hydroxyethylamine (1.5 equiv), HATU (2.4 equiv), and diisopropylethylamine (DIPEA, 3 equiv) in anhydrous acetonitrile.
  • Conditions : Stirred at room temperature for 12–18 hours.

Performance Metrics :

  • Yield : 82–90% after purification.
  • Purity : >97% by HPLC.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethanol/hexane (3:7) eluent removes unreacted arachidonic acid and amine.
  • Preparative HPLC : C18 columns with acetonitrile/water gradients resolve stereoisomers.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 0.87 (t, terminal CH₃), δ 5.39 (m, four cis double bonds), and δ 2.39 (t, CO-NH-CH₂).
  • ESI-MS : [M + Na]⁺ at m/z 418.3 confirms molecular weight.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Advantages Limitations
Chemical Synthesis 60–85 ≥98 Scalable, established protocols Harsh reagents, byproduct formation
Enzymatic Synthesis 70–89 95–97 Eco-friendly, stereoselective Steric hindrance with branched amines
HATU Coupling 82–90 >97 High efficiency, mild conditions Cost of coupling reagents

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce simpler amides .

Scientific Research Applications

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate endocannabinoid signaling, which plays a crucial role in various physiological processes. The compound binds to cannabinoid receptors, influencing cellular responses and signaling cascades .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The biological activity of arachidonamide derivatives is highly sensitive to structural modifications. Below is a comparative analysis of NMEA and related compounds:

Compound Structural Features Key Targets/Effects
NMEA Arachidonic acid + 2-methyl-2S-hydroxyethylamide Putative CB1/CB2 agonist; potential anti-inflammatory effects
Anandamide (AEA) Arachidonic acid + ethanolamide CB1/CB2 agonist; metabolized by FAAH; anti-inflammatory, analgesic
AM404 Arachidonic acid + 4-hydroxyphenylamide Inhibits endocannabinoid uptake; PGHS inhibitor
3-HPAA Arachidonic acid + 3-hydroxyphenylamide (meta isomer of AM404) PGHS-2 substrate and inactivator; selective COX-2 inhibition
AA-D6 Arachidonic acid + 2,4-dimethoxybenzylamide Inhibits NF-κB; reduces pro-inflammatory gene expression
AMG315 13-(S)-methyl-arachidonamide + (R)-1-methyl-2-hydroxyethyl Enhanced metabolic stability; potent CB1 agonist

Structural Insights :

  • Phenolamide vs. Ethanolamide: AM404 and 3-HPAA contain aromatic phenolamide groups, whereas NMEA and AEA have ethanolamide head groups. The meta-hydroxyphenyl group in 3-HPAA enables PGHS-2 substrate activity, unlike the para-substituted AM404, which acts as an inhibitor .
  • Methylation Effects : NMEA’s 2-methyl group on the hydroxyethyl chain may enhance metabolic stability or receptor affinity compared to AEA, analogous to AMG315’s methyl modifications improving enzyme resistance .

Enzymatic Interactions and Selectivity

Prostaglandin Endoperoxide Synthase (PGHS/COX)
  • 3-HPAA: Acts as a substrate for PGHS-2, producing prostaglandin and hydroxyeicosatetraenoate (HETE) derivatives. It selectively inactivates PGHS-2 (complete inactivation at 10 µM) without covalent modification of the enzyme or heme damage. PGHS-1 metabolizes 3-HPAA less efficiently . Kinetic Data: $ k{\text{cat}} = 14.1 \pm 0.7 \, \text{s}^{-1} $, $ K{\text{M}} = 15.9 \pm 2.7 \, \mu\text{M} $ .
  • AM404 : Inhibits arachidonate oxygenation by both PGHS-1 and PGHS-2, likely due to competitive binding .
  • NMEA: No direct PGHS interaction data are available, but its ethanolamide structure suggests FAAH-mediated hydrolysis, similar to AEA .
Fatty Acid Amide Hydrolase (FAAH)
  • AEA and NMEA : Both are FAAH substrates, but NMEA’s methyl group may alter hydrolysis kinetics. AMG315’s structural modifications, for example, reduce FAAH susceptibility .

Anti-Inflammatory and Signaling Pathways

  • AA-D6 Derivatives: Suppress NF-κB activation, reducing TNF-α- and IFN-γ-induced iNOS expression in keratinocytes .
  • 3-HPAA : Indirect anti-inflammatory effects via PGHS-2 inactivation, reducing prostaglandin synthesis .
  • NMEA : Likely modulates CB1/CB2 signaling to influence inflammation, though specific pathways require further study .

Biological Activity

N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of endocannabinoid signaling and its implications in various physiological processes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a fatty amide with the molecular formula C23H39NO2. Its unique structure includes a methyl and a hydroxy group, which are believed to influence its biological interactions and activities significantly.

The compound primarily modulates endocannabinoid signaling pathways by interacting with cannabinoid receptors. Specifically, it is known to bind to the CB1 and CB2 receptors, which play crucial roles in various physiological functions, including pain sensation, inflammation, and neuroprotection. By influencing these receptors, this compound can alter cellular signaling cascades that affect inflammatory responses and neuronal activity .

1. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It has been shown to modulate the infiltration of macrophages during inflammatory responses, promoting a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. This shift can enhance tissue repair processes and reduce chronic inflammation .

2. Neuroprotective Properties

The compound is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. By modulating endocannabinoid signaling, it may help protect neuronal cells from apoptosis and promote cell survival under stress conditions .

3. Role in Pain Modulation

This compound has been studied for its potential analgesic effects. Its interaction with cannabinoid receptors suggests that it could play a role in reducing pain perception, making it a candidate for therapeutic applications in pain management .

Case Studies

  • In Vivo Studies : Animal studies have demonstrated that administration of this compound resulted in reduced inflammation markers and improved healing in models of acute injury .
  • Cell Culture Experiments : In vitro studies showed that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
N-arachidonoyl ethanolamineAnti-inflammatory; neuroprotectiveSimple structure; well-studied
N-oleoyl ethanolamineInvolved in lipid signalingShares structural similarities
N-palmitoyl ethanolamineKnown for anti-inflammatory propertiesMore saturated fatty acid derivative
This compound Modulates endocannabinoid signaling; potential analgesic effectsUnique methyl and hydroxy groups enhance activity

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying NADA in biological matrices?

NADA, as a lipid mediator, requires sensitive analytical techniques due to its low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated NADA) is optimal for quantification . Pre-analytical steps should include lipid extraction via Folch or Bligh-Dyer methods to minimize matrix interference . Validation parameters (linearity, LOD/LOQ, recovery) must adhere to FDA bioanalytical guidelines. For tissue-specific localization, matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry provides spatial resolution but requires careful calibration to distinguish NADA from structurally similar endocannabinoids like anandamide .

Q. How does NADA interact with canonical cannabinoid receptors (CB1/CB2), and what functional assays are used to characterize this activity?

NADA exhibits partial agonism at CB1 receptors (Ki ≈ 50 nM) and weak CB2 affinity (Ki > 1 µM), as shown in competitive binding assays using [³H]CP55,940 in HEK293 cells expressing human receptors . Functional activity is confirmed via cAMP inhibition assays (e.g., forskolin-stimulated cAMP reduction in CB1-transfected CHO cells) and β-arrestin recruitment (BRET-based assays). Notably, NADA’s stereospecificity (2S configuration) is critical: racemic mixtures reduce potency by 60–70%, necessitating chiral chromatography during synthesis .

Q. What standardized protocols exist for assessing NADA’s anti-inflammatory effects in vitro?

NADA inhibits pro-inflammatory gene expression (e.g., TNF-α, IL-6) by modulating NF-κB and AP-1 transcriptional activity. Experimental designs typically involve:

  • Cell models : LPS-stimulated RAW264.7 macrophages or primary human monocytes .
  • Dosage : 1–10 µM NADA (pre-incubated 1 hr before LPS challenge).
  • Readouts :
    • qPCR for cytokine mRNA (normalized to GAPDH/HPRT1).
    • Luciferase reporter assays for NF-κB/AP-1 activity.
    • Western blot for IκBα degradation and p65 nuclear translocation .
      Controls must include FAAH inhibitors (e.g., URB597) to prevent NADA hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on NADA’s dual pro- and anti-inflammatory roles?

Discrepancies arise from context-dependent effects:

  • Pro-inflammatory conditions : In microglial cells, NADA (≥20 µM) increases ROS via TRPV1 activation, exacerbating neuroinflammation .
  • Anti-inflammatory conditions : At lower doses (1–10 µM), NADA suppresses NF-κB by enhancing IκBα stability .
    Methodological solutions :
    • Dose-response curves across cell types (e.g., neurons vs. macrophages).
    • Genetic knockdown (siRNA for TRPV1/CB1) to isolate receptor-specific effects.
    • Metabolomic profiling to track NADA degradation products (e.g., arachidonic acid) that may confound results .

Q. What strategies optimize NADA’s stability in aqueous experimental buffers?

NADA’s hydrolytic degradation (t₁/₂ ≈ 30 min in serum) limits bioavailability. Best practices include:

  • Solubilization : Use ethanol stocks (<0.1% final concentration) and lipid carriers (e.g., BSA or cyclodextrins) .
  • Storage : Lyophilized NADA stored at −80°C under argon; reconstitute in degassed PBS .
  • Enzyme inhibition : Co-treatment with FAAH inhibitors (e.g., PF-04457845, 100 nM) .

Q. How can researchers address the lack of toxicological data for NADA in preclinical models?

Extrapolate from structurally related compounds:

  • Acute toxicity : Anandamide (LD50 ≈ 50 mg/kg, mice) suggests starting with 1–10 mg/kg NADA in rodent studies .
  • Chronic exposure : Monitor liver enzymes (ALT/AST) and CB1-mediated neurobehavioral changes (elevated plus maze, rotarod) .
  • In vitro toxicity : MTT/ATP assays in HepG2 cells with FAAH/COX-2 inhibitors to differentiate receptor-mediated vs. off-target effects .

Q. What computational tools predict NADA’s interactions with non-canonical targets (e.g., PPARγ, GPR55)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to non-canonical receptors. Key steps:

  • Template selection : Use crystal structures of PPARγ (PDB: 3DZY) and GPR55 (homology model).
  • Parameterization : Assign partial charges via AM1-BCC and lipid14 force field for arachidonoyl chains .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from competitive assays .

Data Contradiction Analysis

Q. Why do studies report conflicting EC50 values for NADA in CB1-dependent cAMP inhibition?

Variability stems from:

  • Receptor density : Overexpression systems (e.g., CB1-HEK293) vs. endogenous receptors (neurons).
  • Assay sensitivity : BRET-based assays detect submicromolar activity, whereas traditional cAMP ELISAs lack resolution below 1 µM .
  • Batch variability : Commercial NADA often contains <5% impurities (e.g., N-(2-hydroxyethyl) isomers); HPLC purity certificates (≥98%) are mandatory .

Q. How to reconcile NADA’s reported dual modulation of TRPV1 and CB1 in pain models?

Mechanistic overlap occurs in nociceptive pathways:

  • TRPV1 activation : NADA (EC50 ≈ 3 µM) induces Ca²⁺ influx in dorsal root ganglia, promoting acute pain .
  • CB1-mediated analgesia : Sustained exposure (>1 hr) downregulates TRPV1 via β-arrestin-2 recruitment .
    Experimental design : Use time-course electrophysiology (patch-clamp) and conditional CB1/TRPV1 knockout mice.

Methodological Best Practices

Q. What quality control measures ensure reproducibility in NADA synthesis?

  • Chiral purity : Confirm 2S configuration via polarimetry ([α]D²⁵ = +12.5°) and chiral HPLC (Chiralpak AD-H column, heptane/ethanol gradient) .
  • Structural validation : ¹H/¹³C NMR (δ 5.3–5.4 ppm for cis doublets; δ 3.7 ppm for hydroxymethyl group) .
  • Batch documentation : LC-MS purity (>95%), residual solvent analysis (GC-MS), and endotoxin testing (<0.1 EU/mg) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
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N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide

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